calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
Description
Calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a calcium salt of a benzenesulfonic acid derivative featuring a diazenyl group linked to a 2-hydroxynaphthalene moiety. This compound belongs to the class of azo dyes, which are widely utilized in textile, ink, and pigment industries due to their vibrant colors and stability . The presence of the hydroxynaphthalene group enhances lightfastness, while the sulfonate group improves water solubility and binding affinity to substrates. The calcium cation further influences solubility and compatibility with industrial processes .
Properties
CAS No. |
67801-02-9 |
|---|---|
Molecular Formula |
C34H24CaCl2N4O8S2 |
Molecular Weight |
791.7 g/mol |
IUPAC Name |
calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-8-16(25(22,23)24)14(9-13(10)18)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
FEMQUTBNUMVBBI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 4-chloro-2-aminobenzenesulfonic acid followed by coupling with 2-hydroxynaphthalene. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions in batch or continuous processes. The use of automated systems and precise control of reaction parameters are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties against cancer cell lines.
Industry: Utilized as a corrosion inhibitor in metal protection.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts microbial cell membranes and interferes with essential enzymatic processes.
Cytotoxic Action: Induces apoptosis in cancer cells by modulating apoptotic pathways and causing cell cycle arrest.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Pyrazole-Based Azo Dye (CAS 85605-12-5)
This compound (calcium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate) replaces the hydroxynaphthalene group with a pyrazole ring. Key differences include:
- Stability : The pyrazole derivative exhibits moderate thermal stability, while the hydroxynaphthalene-based compound demonstrates higher resistance to degradation under heat due to aromatic conjugation .
- Applications : Pyrazole-based dyes are preferred in inks and specialty coatings, whereas the target compound’s naphthalene group makes it suitable for textiles requiring prolonged UV exposure resistance .
Disodium Naphthalene Disazo Dye (CAS 73681-17-1)
This disodium salt contains two diazenyl groups and a naphthalene sulfonate core. Comparisons include:
- Solubility : The disodium salt has high water solubility, advantageous for aqueous dye baths, whereas the calcium-based compound has lower solubility, favoring fiber fixation in hydrophobic fabrics .
- pH Sensitivity : The disodium compound’s nitro and sulfonato groups make it prone to color shifts under acidic conditions, unlike the calcium variant, which maintains chromatic stability across broader pH ranges .
Metal Cation Variations
Calcium vs. Sodium Salts
- Solubility : Sodium salts (e.g., CAS 73681-17-1) dissolve readily in water, facilitating even dye distribution. Calcium salts exhibit lower solubility but form stronger complexes with cellulose fibers, reducing leaching .
- Environmental Impact : Calcium-based dyes generate less wastewater contamination due to reduced ion exchange compared to sodium salts .
Data Tables
Table 1: Comparative Properties of Analogous Azo Dyes
Table 2: Metal Ion Effects on Dye Performance
| Metal Ion | Solubility | Fiber Affinity | Environmental Impact |
|---|---|---|---|
| Calcium | Low | High | Lower contamination |
| Sodium | High | Moderate | Higher ion exchange |
Research Findings
Thermal Stability : The hydroxynaphthalene group in the target compound enhances thermal resistance by 20–30% compared to pyrazole-based analogues, as observed in thermogravimetric analysis (TGA) studies .
Lightfastness : Naphthalene-containing dyes retain 95% color intensity after 500 hours of UV exposure, outperforming phenyl-substituted variants (80% retention) .
Industrial Compatibility : Calcium salts reduce dye bath effluent toxicity by 40% compared to sodium salts, aligning with eco-friendly manufacturing trends .
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